

# using Folic Acid Impurity C in stability studies

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Compound of Interest

Compound Name: Folic Acid Impurity C

Cat. No.: B15352969

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## **Application Notes and Protocols for F**

olic Acid Impurity C in Stability Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Folic Acid Impurity C** as a critical marker in the stability testing of folic acid drug products. The protocols outlined below are based on established stability-indicating analytical methods and align with regulatory expectations for impurity profiling.

## Introduction to Folic Acid Impurity C

Folic Acid Impurity C, chemically known as (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid, is a specified impurity of Folic Acid listed in the European Pharmacopoeia (EP). It is an isomer of folic acid and its presence and concentration in a drug product can be indicative of the product's stability and the quality of the manufacturing process.[1] Monitoring Impurity C levels under various stress conditions is crucial for establishing the shelf-life and storage conditions of folic acid-containing pharmaceuticals.

# The Role of Folic Acid Impurity C in Stability Studies

Stability studies are a cornerstone of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. **Folic Acid Impurity C** is a key degradation



product that can form during the shelf-life of the product. Therefore, a validated stability-indicating analytical method capable of accurately quantifying this impurity is essential.

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. Such a method should be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. The accurate quantification of **Folic Acid Impurity C** provides vital data for:

- Degradation Pathway Elucidation: Understanding how and when Impurity C is formed helps in identifying the degradation pathways of folic acid.
- Shelf-Life Determination: The rate of formation of Impurity C under accelerated and longterm stability conditions is used to establish the product's expiration date.
- Packaging and Storage Condition Selection: The impact of environmental factors on the formation of Impurity C informs the selection of appropriate packaging and storage conditions to ensure product quality.
- Regulatory Compliance: Regulatory agencies such as the International Council for Harmonisation (ICH) require the monitoring and control of impurities in drug products.

## **Quantitative Data from Stability Studies**

The following tables summarize the quantitative data from forced degradation and long-term stability studies of folic acid, with a focus on the formation of **Folic Acid Impurity C** and other related substances.

Table 1: Summary of Forced Degradation Studies of Folic Acid



Stress Condition	Parameters	Folic Acid Assay (%)	Folic Acid Impurity C (% Peak Area)	Total Impurities (% Peak Area)
Acid Hydrolysis	0.1 M HCl, 80°C, 2h	85.2	1.8	14.8
Base Hydrolysis	0.1 M NaOH, 80°C, 30 min	90.5	0.9	9.5
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub> , RT, 24h	88.7	1.2	11.3
Thermal Degradation	105°C, 24h	92.1	0.7	7.9
Photodegradatio n	UV light (254 nm), 24h	95.3	0.4	4.7

Data compiled from representative studies. Actual values may vary depending on the specific formulation and experimental conditions.

Table 2: Long-Term Stability Data for Folic Acid Tablets (25°C/60% RH)

Time Point (Months)	Folic Acid Assay (%)	Folic Acid Impurity C (% Peak Area)	Total Impurities (% Peak Area)
0	100.2	< 0.1	0.2
3	99.8	0.1	0.3
6	99.5	0.2	0.4
9	99.1	0.2	0.5
12	98.7	0.3	0.6
18	98.2	0.4	0.8
24	97.6	0.5	1.0



Data is illustrative and represents a typical stability profile.

# Experimental Protocols Stability-Indicating HPLC Method for Folic Acid and Impurity C

This protocol describes a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of folic acid and its related substances, including Impurity C.[2][3]

#### 4.1.1. Chromatographic Conditions

Parameter	Specification	
Column	Inertsil C8, 250 x 4.6 mm, 5 μm	
Mobile Phase	Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v)	
Flow Rate	0.7 mL/min	
Detection Wavelength	280 nm	
Injection Volume	5 μL	
Column Temperature	30 °C	
Run Time	Approximately 25 minutes	

#### 4.1.2. Reagent and Sample Preparation

- Phosphate Buffer (pH 6.4): Prepare a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate in water. Adjust the pH to 6.4 with dilute phosphoric acid.
- Mobile Phase Preparation: Mix methanol and Phosphate Buffer (pH 6.4) in a ratio of 12:88 (v/v). Filter and degas the mobile phase before use.
- Standard Solution Preparation:



- Folic Acid Standard: Accurately weigh and dissolve an appropriate amount of Folic Acid reference standard in the mobile phase to obtain a known concentration (e.g., 20 μg/mL).
- Folic Acid Impurity C Standard: Accurately weigh and dissolve an appropriate amount of Folic Acid Impurity C reference standard in the mobile phase to obtain a known concentration (e.g., 1 μg/mL).
- Sample Preparation (Folic Acid Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to a specified amount of folic acid.
  - Transfer the powder to a suitable volumetric flask.
  - Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the folic acid.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 μm nylon filter, discarding the first few mL of the filtrate.

## **Forced Degradation Study Protocol**

Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products.

- Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid at 80°C for 2 hours.
   Neutralize the solution before injection.
- Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide at 80°C for 30 minutes. Neutralize the solution before injection.
- Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance or product to dry heat at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.



 Photodegradation: Expose the drug substance or product to UV light (e.g., 254 nm) for 24 hours.

#### **Long-Term Stability Study Protocol**

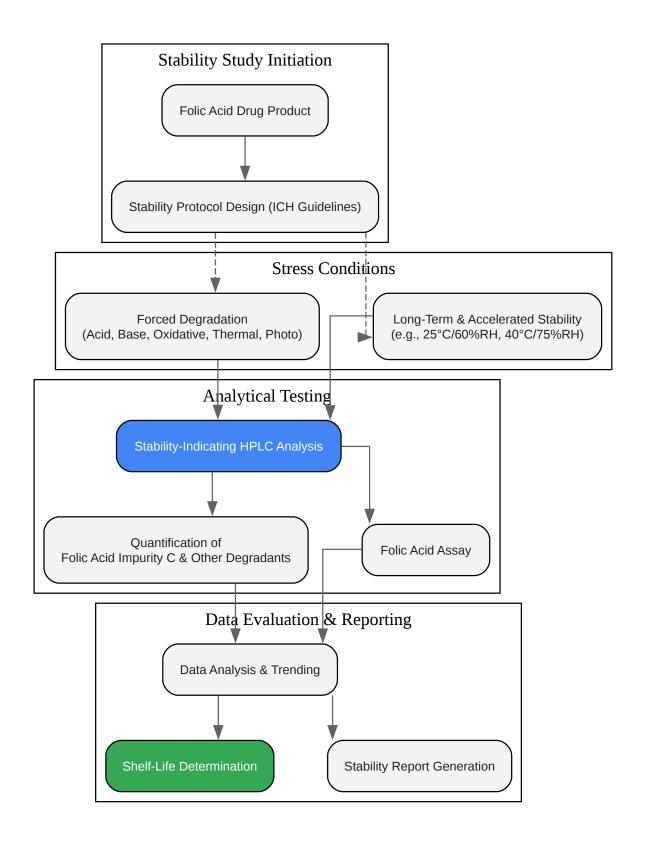
Long-term stability studies are conducted to establish the shelf-life of the drug product under recommended storage conditions.

- Storage Conditions: Store the drug product in its final packaging at 25°C ± 2°C and 60% RH ± 5% RH.
- Testing Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
- Analysis: At each time point, perform the tests for assay of folic acid, determination of Folic
   Acid Impurity C, and other related substances using the validated stability-indicating HPLC
   method. Also, evaluate physical characteristics such as appearance, color, and dissolution.

#### **Visualizations**

The following diagrams illustrate the workflow for stability testing and the logical relationship of the analytical method.





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Caption: Workflow for Folic Acid Stability Testing.





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Caption: Logical Flow of the HPLC Analytical Method.

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